

Introduction: The Critical Role of Plasticizer Stability in Medical Device Safety and Efficacy

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Acetyl triethyl citrate*

Cat. No.: *B1665431*

[Get Quote](#)

Polyvinyl chloride (PVC) has been a cornerstone material in the medical device industry for decades, valued for its cost-effectiveness, ease of processing, and versatility. The flexibility required for applications such as blood bags, intravenous (IV) tubing, and catheters is achieved by adding plasticizers. For over 50 years, Di(2-ethylhexyl) phthalate (DEHP) was the industry standard.^[1] However, concerns over its potential as a reproductive and developmental toxicant have led regulatory bodies like the U.S. Food and Drug Administration (FDA) to recommend that manufacturers consider DEHP alternatives, particularly for sensitive patient populations.^[2] ^[3]

This has driven the adoption of alternative plasticizers, with Acetyl Tributyl Citrate (ATEC or ATBC) emerging as a prominent, biocompatible option.^[4]^[5] Derived from citric acid, ATEC is recognized for its low toxicity and favorable safety profile.^[6]^[7] However, long-term stability is a paramount concern for any medical device. The plasticizer must remain integral to the polymer matrix throughout the device's shelf-life and clinical use to ensure consistent mechanical performance and, most critically, to prevent leaching of unbound molecules into patients.^[4]

This guide provides a comprehensive framework for assessing the long-term stability of ATEC-plasticized medical devices. As a Senior Application Scientist, the goal is not just to present protocols but to elucidate the scientific rationale behind them. We will objectively compare ATEC's performance against the historical benchmark, DEHP, and another leading alternative, Trioctyl Trimellitate (TOTM), providing the experimental data and methodologies necessary for a thorough evaluation.

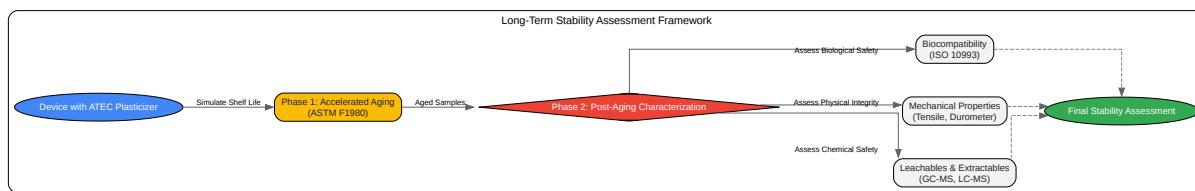
Comparative Analysis of Leading Medical-Grade Plasticizers

The selection of a plasticizer is a balance of performance, safety, and processability. While DEHP has a long history, ATEC and TOTM offer distinct advantages that merit consideration for next-generation medical devices.

ATEC (Acetyl Tributyl Citrate): A bio-based plasticizer known for its excellent toxicological profile.^{[5][6]} In terms of processing and performance, it often closely resembles DEHP, making it a "drop-in" alternative for some applications.^[8] Its main drawback can be a higher propensity to migrate into certain rigid polymers like polycarbonate compared to DEHP.^[8]

TOTM (Trioctyl Trimellitate): A high-molecular-weight, monomeric plasticizer valued for its extremely low volatility and high resistance to migration and extraction.^{[1][9][10]} These properties make it the plasticizer of choice for high-temperature applications or devices in contact with lipophilic fluids, such as in chemotherapy or drug infusion sets.^{[5][11]} Its larger molecular structure, however, can make it less efficient as a plasticizer and potentially more difficult to process than ATEC or DEHP.^[1]

The following table summarizes the key performance characteristics based on available data.


Property	Acetyl Tributyl Citrate (ATEC)	Di(2-ethylhexyl) Phthalate (DEHP)	Trioctyl Trimellitate (TOTM)	Rationale & Significance
Chemical Family	Citrate Ester	Ortho-Phthalate Ester	Trimellitate Ester	The chemical structure dictates fundamental properties like polarity, molecular size, and biocompatibility.
Molecular Weight	~402 g/mol	~391 g/mol	~547 g/mol [10]	Higher molecular weight generally correlates with lower volatility and reduced migration potential.[1]
Leaching Resistance	Good	Moderate	Excellent	Critical for patient safety. Lower leaching minimizes patient exposure to unbound chemicals. TOTM's low mobility is a key advantage.[4][9]
Biocompatibility	Excellent (Low Toxicity)[6][7]	Concerning (Reproductive Toxicant)[12]	Good (Low Toxicity)[11]	ATEC's primary advantage is its favorable safety profile, a key driver for its adoption as a

				DEHP alternative.
Cold Flexibility	Good	Excellent	Moderate	Important for devices used in a range of clinical temperatures. DEHP is historically strong here, while TOTM can be inferior. [13]
Processability	Excellent	Excellent	Good	ATEC's similarity to DEHP in processing is a significant commercial advantage, potentially requiring minimal changes to manufacturing lines. [8]
Gamma Stability	Good	Good	Good	Essential for devices that undergo gamma irradiation for sterilization. All three generally perform well. [8]

A Framework for Long-Term Stability Assessment

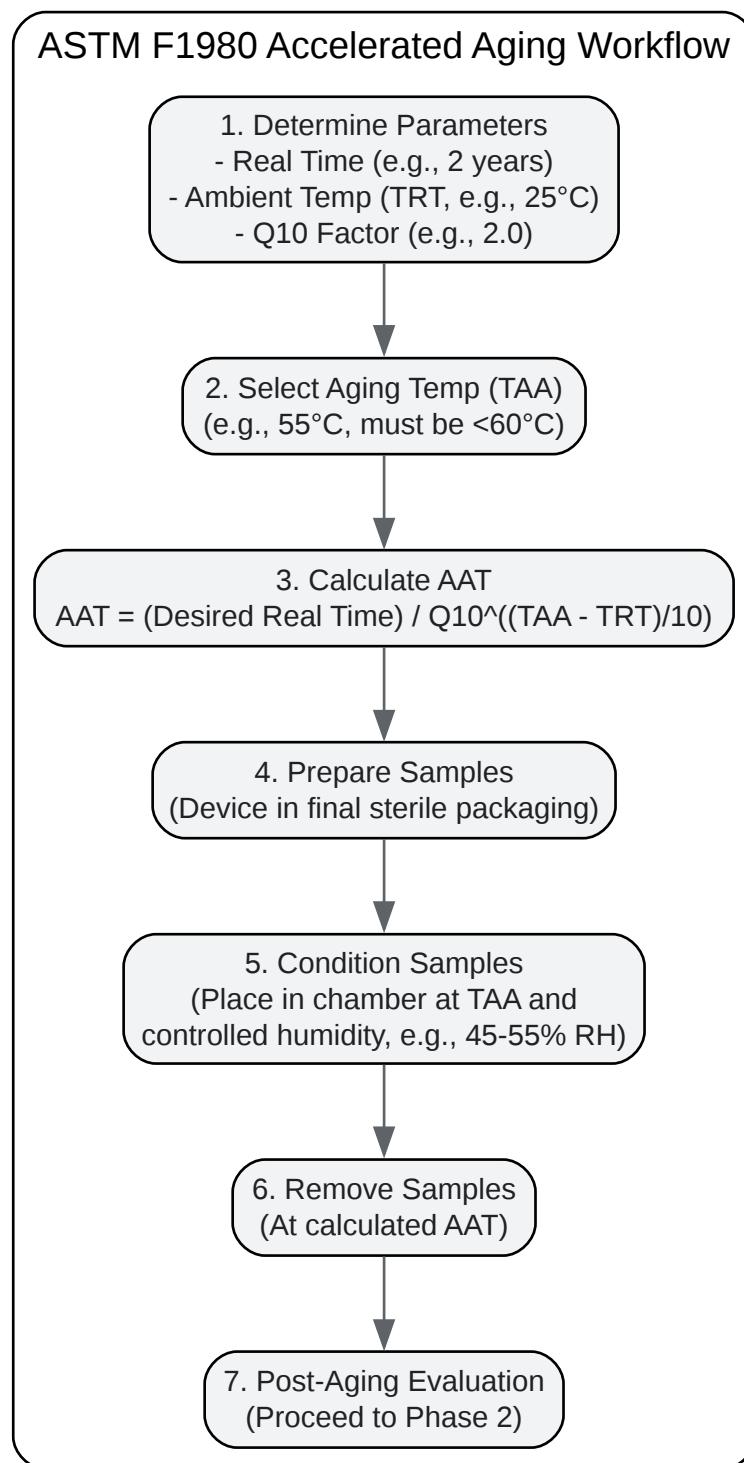
A robust evaluation of long-term stability rests on three pillars: simulating the device's shelf life, challenging its material integrity after aging, and confirming its biological safety. This systematic

approach ensures that the device performs as intended and remains safe from manufacturing to patient use.

[Click to download full resolution via product page](#)

Caption: A logical framework for assessing medical device stability.

Experimental Protocols for Comprehensive Stability Evaluation


The following sections detail the methodologies for executing a rigorous stability study. The causality behind each step is explained to provide a deeper understanding of the validation process.

Phase 1: Accelerated Aging Protocol (Based on ASTM F1980)

Causality: It is impractical to wait 2-5 years for real-time aging data to bring a device to market. The FDA allows for market approval based on accelerated aging data, provided real-time studies are also initiated.^[14] This protocol uses the Arrhenius equation, where an increase in temperature accelerates the rate of chemical reactions (i.e., material degradation), to simulate

long-term aging in a compressed timeframe.[\[15\]](#) A Q10 factor of 2, which assumes the degradation rate doubles for every 10°C increase in temperature, is a commonly accepted conservative value.[\[16\]](#)

Experimental Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for an accelerated aging study.

Step-by-Step Methodology:

- Define Study Parameters:
 - Desired Real-Time Shelf Life: Determine the target shelf life (e.g., 365 days for 1 year, 730 days for 2 years).
 - Ambient Storage Temperature (TRT): Assume a conservative real-world storage temperature, typically between 20°C and 25°C.[16]
 - Q10 Temperature Coefficient: Use a Q10 factor of 2.0 unless empirical data for the specific material justifies a different value.[16]
- Select Accelerated Aging Temperature (TAA):
 - Choose a temperature that accelerates aging without inducing unrealistic failure modes (e.g., melting). The ASTM F1980 standard recommends staying below 60°C.[17] A common temperature is 55°C.[14]
- Calculate Accelerated Aging Time (AAT):
 - Use the Arrhenius equation to calculate the required duration in the aging chamber.[15]
 - Formula: $AAT = \text{Desired Real Time} / (Q10 ^ [(TAA - TRT) / 10])$
 - Example: For a 2-year (730 days) shelf life at TRT=25°C and TAA=55°C with Q10=2: $AAT = 730 / (2 ^ [(55 - 25) / 10]) = 730 / (2 ^ 3) = 730 / 8 = 91.25$ days.
- Sample Preparation and Conditioning:
 - Place the finished medical devices in their final, sterilized packaging. This is critical as it tests the entire sterile barrier system.[17]
 - Place the packaged devices into a calibrated environmental chamber set to the TAA.

- Per the ASTM F1980-21 revision, humidity should be considered. If materials are sensitive to moisture, maintain a controlled relative humidity (e.g., 45-55% RH).[16]
- Post-Aging Handling:
 - After the calculated AAT has elapsed, remove the samples from the chamber.
 - Allow them to equilibrate to ambient conditions (e.g., 23°C, 50% RH) for at least 24 hours before proceeding with post-aging characterization.

Phase 2: Post-Aging Characterization Protocols

After simulated aging, the device's chemical, physical, and biological properties must be assessed to ensure no detrimental changes have occurred.

Causality: This protocol quantifies the amount of plasticizer that can migrate from the device. This is the most direct measure of long-term chemical stability. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive technique for identifying and quantifying semi-volatile organic compounds like plasticizers.[18] The choice of extraction solvent is critical; an ethanol/water mixture is often used as a simulant for bodily fluids.[19][20]

Step-by-Step Methodology:

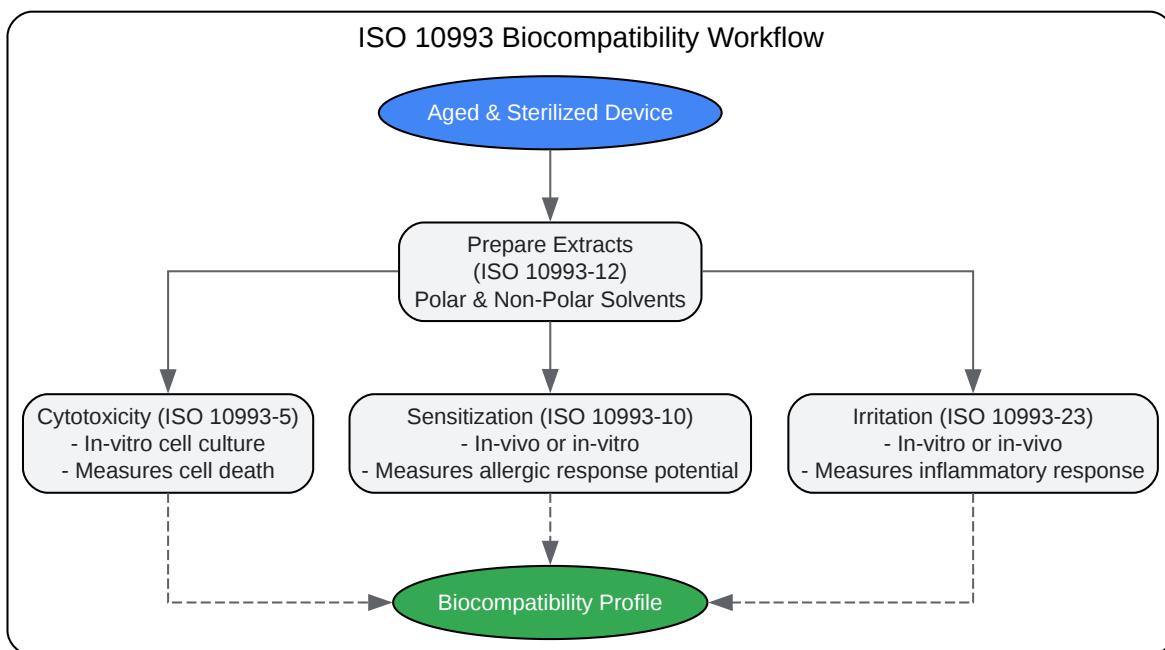
- Sample Preparation:
 - Cut a defined surface area or weight from the aged ATEC-plasticized device (e.g., 1 gram of tubing).
 - As a control, prepare identical samples from un-aged (time-zero) devices and devices plasticized with DEHP and TOTM.
- Extraction:
 - Immerse the sample in a known volume of an extraction simulant (e.g., 20 mL of a 50:50 ethanol:water solution) in a sealed glass vial.[19]
 - Incubate at a physiologically relevant temperature (e.g., 37°C) for a clinically relevant duration (e.g., 72 hours) with gentle agitation. This simulates a worst-case clinical use

scenario.

- Sample Analysis:
 - Remove an aliquot of the extraction solvent.
 - Prepare for GC-MS analysis, which may involve liquid-liquid extraction into a more volatile solvent (e.g., hexane) and concentration.
 - Inject the sample into the GC-MS system.
- Quantification:
 - Develop a calibration curve using certified standards of ATEC, DEHP, and TOTM.
 - Identify the plasticizer peak in the chromatogram based on its retention time and mass spectrum.
 - Quantify the concentration in the extract based on the calibration curve. Report the result as μg of plasticizer leached per gram or cm^2 of the device.

Causality: Plasticizer loss can lead to embrittlement, cracking, or changes in flexibility, compromising device function.[\[21\]](#) Measuring key mechanical properties before and after aging quantifies this potential degradation.

- Tensile Strength & Elongation (ASTM D412): Measures the material's strength and stretchability. A significant decrease indicates degradation.
- Durometer Hardness (ASTM D2240): Measures the material's softness. An increase in hardness (Shore A scale for flexible PVC) often correlates with plasticizer loss.


Step-by-Step Methodology:

- Sample Preparation:
 - Using a die cutter, create standardized "dog-bone" shaped specimens from both aged and un-aged device materials.

- Condition specimens at standard laboratory conditions (23°C, 50% RH) for 24 hours.
- Tensile Testing:
 - Secure a specimen in the grips of a universal testing machine (tensometer).
 - Apply a constant rate of extension until the specimen breaks.
 - Record the ultimate tensile strength (stress at break) and the ultimate elongation (percentage increase in length at break).
- Hardness Testing:
 - Place a flat section of the device material on a hard, flat surface.
 - Press the durometer foot firmly onto the material and record the Shore A hardness reading after 1-2 seconds.
 - Take multiple readings at different locations and average the results.
- Data Analysis:
 - Compare the mean tensile strength, elongation, and durometer hardness of the aged samples to the un-aged controls. A statistically significant change may indicate instability.

Causality: The ultimate measure of safety is how the device interacts with biological systems. [22] Degradation byproducts or leached plasticizers could elicit a toxic, irritant, or allergic response. For a long-term contact device, the "Big Three" biocompatibility tests are a fundamental starting point.[23] These tests must be performed on extracts from the final, aged, and sterilized device to capture the full toxicological potential.

Workflow & Key Tests:

[Click to download full resolution via product page](#)

Caption: Core biocompatibility tests for assessing device safety.

Methodology Overview:

- Extract Preparation (ISO 10993-12): Prepare extracts of the aged, sterilized device using both polar (e.g., saline) and non-polar (e.g., cottonseed oil) solvents to simulate extraction of different types of chemicals.[\[23\]](#)
- Cytotoxicity Test (ISO 10993-5): Expose a layer of cultured mammalian cells (e.g., L929 mouse fibroblasts) to the device extracts. Assess cell viability after a set incubation period. A significant reduction in cell viability indicates that the device is leaching cytotoxic substances.[\[23\]](#)
- Irritation Test (ISO 10993-23): This standard now describes procedures using in vitro reconstructed human epidermis models. The test material extract is applied to the tissue

model, and cell viability is measured to predict the potential for skin irritation.

- Sensitization Test (ISO 10993-10): Assess the potential for the material to cause a delayed hypersensitivity (allergic) reaction. While traditionally an in-vivo test, in-vitro methods assessing dendritic cell activation are gaining acceptance.

Conclusion: Synthesizing Data for a Definitive Stability Assessment

The long-term stability of an ATEC-plasticized medical device cannot be determined by a single data point. It requires a holistic evaluation of chemical, physical, and biological performance after simulated aging. An ideal, stable ATEC-plasticized device will exhibit minimal leaching (comparable to or better than TOTM), retain its essential mechanical properties (no significant embrittlement or hardening), and pass all required biocompatibility tests post-aging.

By employing the rigorous, multi-faceted experimental framework detailed in this guide, researchers and drug development professionals can generate the objective, verifiable data needed to confidently assess the long-term stability of ATEC formulations. This ensures that the move away from DEHP is a true advancement in patient safety, providing devices that are not only effective but also stable and biocompatible for their entire intended lifecycle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. plasticstoday.com [plasticstoday.com]
- 2. Federal Register :: Medical Devices; Draft Guidance; Medical Devices Made With Polyvinylchloride Using the Plasticizer di-(2-Ethylhexyl)phthalate; Availability [federalregister.gov]
- 3. infectioncontroltoday.com [infectioncontroltoday.com]
- 4. mddionline.com [mddionline.com]

- 5. Non-DEHP PVC and Medical Devices | Spectrum Plastics [spectrumplastics.com]
- 6. specialchem.com [specialchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Eliminating DEHP Plasticizer in Medical-Grade PVC - Medical Design Briefs [medicaldesignbriefs.com]
- 9. cpsc.gov [cpsc.gov]
- 10. benchchem.com [benchchem.com]
- 11. Trioctyltrimellitate (TOTM) – Quality solution for durable plastics [penpet.com]
- 12. fda.gov [fda.gov]
- 13. specialchem.com [specialchem.com]
- 14. pkgcompliance.com [pkgcompliance.com]
- 15. ASTM F1980 : Accelerated Aging of Sterile Medical Device | METROPACK [metropack.eu]
- 16. micomlab.com [micomlab.com]
- 17. westpak.com [westpak.com]
- 18. researchgate.net [researchgate.net]
- 19. Leaching of Phthalates from Medical Supplies and Their Implications for Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. d-nb.info [d-nb.info]
- 22. Biocompatibility Testing for Medical Devices | ISO 10993 [chapletnorthamerica.com]
- 23. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: The Critical Role of Plasticizer Stability in Medical Device Safety and Efficacy]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1665431#assessing-the-long-term-stability-of-atec-plasticized-medical-devices>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com